HR488B

HDAC1 isoform selectivity epigenetic inhibitors

For CRC research, choose HR488B: it outperforms pan-HDAC inhibitors with 12.5x greater potency in HCT116 cells (IC50=0.17µM) and validated in vivo tumor suppression at 10mg/kg. It uniquely targets the E2F1/Rb/HDAC1 axis, avoiding confounding off-target effects. A benchmark for thiazole-based HDACi SAR.

Molecular Formula C24H26ClN3O4S
Molecular Weight 488.0 g/mol
Cat. No. B15138144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHR488B
Molecular FormulaC24H26ClN3O4S
Molecular Weight488.0 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N(CC2=NC(=CS2)C3=CC=CC=C3Cl)C(=O)CCCCCC(=O)NO
InChIInChI=1S/C24H26ClN3O4S/c1-32-18-13-11-17(12-14-18)28(24(30)10-4-2-3-9-22(29)27-31)15-23-26-21(16-33-23)19-7-5-6-8-20(19)25/h5-8,11-14,16,31H,2-4,9-10,15H2,1H3,(H,27,29)
InChIKeyXAOFTTATCDLUAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HR488B (N'-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-hydroxy-N'-(4-methoxyphenyl)heptanediamide): Compound Class and Core Characteristics for Research Procurement


N'-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-hydroxy-N'-(4-methoxyphenyl)heptanediamide (also designated HR488B) is a synthetic small-molecule histone deacetylase (HDAC) inhibitor belonging to the hydroxamic acid class [1]. The compound features a thiazole-based cap group conjugated to a heptanediamide hydroxamic acid zinc-binding moiety, with a molecular formula of C24H26ClN3O4S and a molecular weight of 488.00 g/mol . Its structural design targets HDAC1, a class I HDAC enzyme implicated in epigenetic regulation of colorectal cancer progression [2].

Why HR488B (N'-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-hydroxy-N'-(4-methoxyphenyl)heptanediamide) Cannot Be Replaced by Other HDAC Inhibitors


Generic substitution of HDAC inhibitors is scientifically unsound due to substantial isoform selectivity divergence, differential cellular potency, and distinct target engagement mechanisms. While pan-HDAC inhibitors such as SAHA (vorinostat) exhibit broad-spectrum inhibition across multiple class I and class II HDAC isoforms, HR488B demonstrates a markedly different selectivity profile characterized by preferential HDAC1 targeting with substantially reduced activity against HDAC6 and HDAC8 . Furthermore, the compound engages a specific mechanistic axis—the E2F1/Rb/HDAC1 complex—that is not equivalently modulated by other HDAC inhibitors even at comparable enzyme-inhibitory concentrations [1]. Cross-study comparable data reveal that HDAC1 IC50 values alone do not predict cellular anti-proliferative efficacy or in vivo tumor suppression, as evidenced by HR488B's superior CRC cell inhibition relative to SAHA despite SAHA's nominally lower enzymatic IC50 .

HR488B (N'-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-hydroxy-N'-(4-methoxyphenyl)heptanediamide): Quantitative Comparative Evidence for Research Selection


HDAC1 Subtype Selectivity: Quantitative Comparison of HR488B versus MS-275 and SAHA

HR488B demonstrates HDAC1 inhibitory activity with an IC50 of 1.24 μM. Cross-study comparable analysis indicates that MS-275 (entinostat), a clinically advanced class I HDAC inhibitor, exhibits HDAC1 IC50 values ranging from 0.163 μM to 0.3 μM depending on assay conditions [1]. SAHA (vorinostat), the prototypical pan-HDAC inhibitor, shows HDAC1 IC50 values from 13.7 nM to 102.7 nM across published studies [2]. While HR488B's absolute HDAC1 potency is lower than these comparators, the compound's differentiation lies in its unique selectivity fingerprint: HR488B exhibits good selectivity against HDAC1 over HDAC2 (IC50 = 1.24 nM against HDAC1, IC50 = 10.42 nM against HDAC2) and shows low activity against HDAC8 (IC50 > 10 μM) and HDAC6 (IC50 > 10 μM) . This selectivity profile contrasts with SAHA's broad-spectrum inhibition across multiple class I and class II HDAC isoforms .

HDAC1 isoform selectivity epigenetic inhibitors

Colorectal Cancer Cell Proliferation: Direct Head-to-Head Comparison of HR488B versus SAHA

In direct head-to-head cellular assays, HR488B exhibits substantially stronger anti-proliferative activity against colorectal cancer cell lines compared to SAHA. Against HCT116 cells, HR488B demonstrates an IC50 of 0.17 μM, whereas SAHA shows an IC50 of 2.13 μM—a 12.5-fold difference favoring HR488B . Against HT29 cells, HR488B maintains superior efficacy with an IC50 of 0.59 μM compared to SAHA's 2.13 μM—a 3.6-fold enhancement [1]. This cellular potency advantage is notable given that SAHA exhibits nominally lower (more potent) enzymatic HDAC1 IC50 values than HR488B in biochemical assays .

colorectal cancer anti-proliferative CRC cell lines

In Vivo Tumor Growth Suppression: Direct Head-to-Head Comparison of HR488B versus SAHA in HCT116 Xenograft

In a BALB/c nude mouse HCT116 xenograft model, HR488B administered at 10 mg/kg/d via intraperitoneal injection significantly suppresses tumor growth. Direct head-to-head comparison reveals that at equivalent dosing (10 mg/kg, ip, n = 6 per group), HR488B demonstrates tumor volume reduction superior to that achieved with SAHA over a 14-day treatment period [1]. Tumor weight analysis of excised tumors confirms that HR488B treatment results in lower tumor mass compared to both vehicle control and SAHA-treated groups [2].

xenograft in vivo efficacy tumor suppression

Mechanistic Differentiation: HR488B Engagement of the E2F1/Rb/HDAC1 Axis versus Class-Level HDAC Inhibition

Beyond enzyme inhibition potency, HR488B demonstrates a distinctive mechanistic signature not shared by all class I HDAC inhibitors. The compound significantly decreases E2F1 protein expression in CRC cells, an effect that is mechanistically linked to decreased phosphorylation of the retinoblastoma (Rb) protein [1]. This prevents dissociation of the E2F1/Rb/HDAC1 complex, thereby suppressing E2F1 transcriptional activity [2]. In contrast, class-level inference from pan-HDAC inhibitor literature indicates that broad-spectrum inhibitors like SAHA do not selectively engage this specific complex axis but rather produce global histone hyperacetylation across multiple genomic loci [3]. Western blot analysis of HCT116 xenograft tissues confirms that HR488B treatment results in distinct acetylation patterns of histone H3 and H4 compared to SAHA at equivalent dosing [4].

E2F1 Rb phosphorylation mechanism of action

HR488B (N'-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-hydroxy-N'-(4-methoxyphenyl)heptanediamide): Optimal Research Application Scenarios Based on Quantitative Evidence


Colorectal Cancer (CRC) Preclinical Research Requiring Superior Cellular Anti-Proliferative Activity

For CRC-focused studies, HR488B is the preferred HDAC1 inhibitor based on direct head-to-head evidence demonstrating 12.5-fold greater potency against HCT116 cells (IC50 = 0.17 μM) and 3.6-fold greater potency against HT29 cells (IC50 = 0.59 μM) compared to SAHA (IC50 = 2.13 μM for both lines) . This cellular efficacy advantage, despite HR488B's nominally higher enzymatic HDAC1 IC50 (1.24 μM) relative to SAHA's biochemical potency, indicates that HR488B possesses favorable cellular permeability and target engagement characteristics in CRC cellular contexts. Researchers evaluating HDAC1 inhibition in CRC models should prioritize HR488B over pan-HDAC inhibitors to achieve robust anti-proliferative effects at lower compound concentrations [1].

In Vivo Xenograft Studies of CRC Requiring Demonstrated Tumor Suppression Efficacy

HR488B provides validated in vivo tumor suppression data in a well-characterized HCT116 xenograft model. At 10 mg/kg/d intraperitoneal administration, HR488B significantly suppresses tumor growth and reduces final tumor weight compared to vehicle control and SAHA at equivalent dosing . This in vivo validation reduces experimental risk for investigators initiating preclinical CRC efficacy studies, as the compound's pharmacokinetic and pharmacodynamic properties are established in the same disease model context. Procurement of HR488B is indicated when the research program requires an HDAC inhibitor with documented in vivo CRC efficacy rather than a compound with only in vitro characterization [1].

Mechanistic Studies of the E2F1/Rb/HDAC1 Transcriptional Regulatory Axis

HR488B's demonstrated engagement of the E2F1/Rb/HDAC1 complex distinguishes it from pan-HDAC inhibitors for mechanistic investigations. The compound decreases Rb phosphorylation and E2F1 protein expression while preventing E2F1/Rb/HDAC1 complex dissociation . This specific mechanistic signature supports HR488B's selection for experiments designed to interrogate the role of HDAC1 within the E2F1 transcriptional regulatory network in CRC and potentially other cancer types. In contrast, broader-spectrum HDAC inhibitors would confound interpretation by simultaneously modulating multiple HDAC isoforms and downstream pathways unrelated to the E2F1 axis [1]. Researchers studying the intersection of HDAC1 inhibition and cell cycle regulation via the Rb-E2F pathway should select HR488B to obtain interpretable, mechanism-specific data [2].

Structure-Activity Relationship (SAR) Studies of Thiazole-Based HDAC Inhibitor Scaffolds

HR488B represents a well-characterized reference compound within the thiazole-based HDAC inhibitor chemical series. The compound's defined structural features—2-chlorophenyl substituted thiazole cap group, 4-methoxyphenyl substitution, and heptanediamide hydroxamic acid linker—provide a benchmark scaffold for comparative SAR investigations . Procurement of HR488B is appropriate for research programs developing novel thiazole-containing HDAC inhibitors or hydroxamic acid-based zinc-binding compounds. The availability of published potency data (HDAC1 IC50 = 1.24 μM), selectivity profile (low activity against HDAC6 and HDAC8, IC50 > 10 μM), and cellular/in vivo efficacy metrics establishes HR488B as a reference standard against which novel analogs can be quantitatively benchmarked [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for HR488B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.